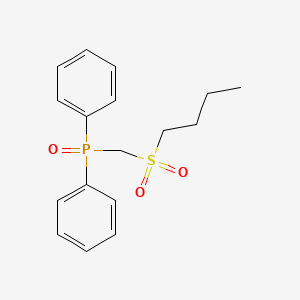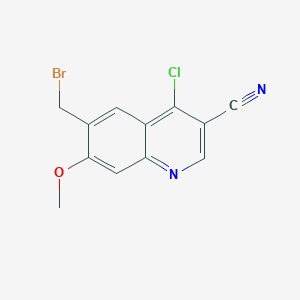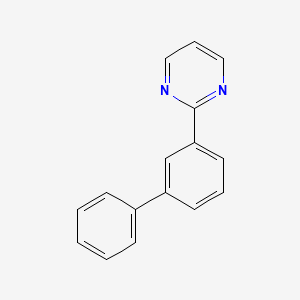![molecular formula C8H7BrO2 B13100056 5-Bromo-4H-benzo[d][1,3]dioxine](/img/structure/B13100056.png)
5-Bromo-4H-benzo[d][1,3]dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4H-benzo[d][1,3]dioxine is a heterocyclic compound that belongs to the family of benzodioxines. These compounds are characterized by a benzene ring fused with a dioxine ring. The presence of a bromine atom at the 5th position of the benzene ring adds unique chemical properties to this compound. Benzodioxines are known for their applications in medicinal chemistry, agrochemicals, and as synthetic intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4H-benzo[d][1,3]dioxine can be achieved through several methods. One common approach involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is typically mediated by copper(I) iodide and sodium bicarbonate in acetonitrile. The reaction proceeds at room temperature and involves the formation of a benzodioxinone intermediate, which can be further brominated to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of brominating agents such as N-bromosuccinimide can facilitate the bromination step in an efficient manner .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4H-benzo[d][1,3]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The dioxine ring can undergo oxidation to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products Formed
Substitution: Formation of 5-substituted benzo[d][1,3]dioxines.
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of dihydrobenzo[d][1,3]dioxines.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4H-benzo[d][1,3]dioxine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of nucleoside base transport inhibitors, topoisomerase I inhibitors, and antiplasmodial drugs.
Agrochemicals: Its derivatives are used as insecticides, crop protection agents, and fungicides.
Synthetic Intermediates: It is used as an intermediate in the synthesis of complex organic molecules for various applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-4H-benzo[d][1,3]dioxine involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it binds to the enzyme and prevents the relaxation of supercoiled DNA, thereby inhibiting DNA replication and transcription. In antiplasmodial activity, it interferes with the parasite’s metabolic pathways, leading to its death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxane: Lacks the bromine atom and has different chemical properties.
4H-Benzo[d][1,3]dioxin-4-one: Similar core structure but without the bromine substitution.
Benzo-1,3-oxathiine: Contains a sulfur atom instead of an oxygen atom in the dioxine ring.
Uniqueness
5-Bromo-4H-benzo[d][1,3]dioxine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. This makes it a valuable compound in the development of pharmaceuticals and agrochemicals .
Eigenschaften
Molekularformel |
C8H7BrO2 |
|---|---|
Molekulargewicht |
215.04 g/mol |
IUPAC-Name |
5-bromo-4H-1,3-benzodioxine |
InChI |
InChI=1S/C8H7BrO2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-3H,4-5H2 |
InChI-Schlüssel |
CNWVGGDFCRJERC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC=C2Br)OCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13099977.png)
![(S)-4-(6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(6-(3,3-difluoroazetidin-1-yl)-2-methylpyridin-3-yl)-3-methylpiperazine-1-carboxamide](/img/structure/B13099978.png)
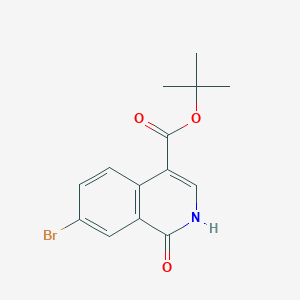


![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13100002.png)
![6-(3-Fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13100003.png)
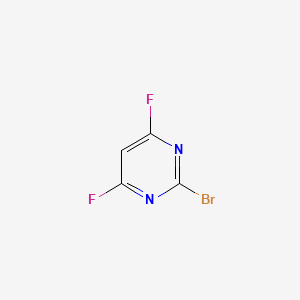
![4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B13100019.png)
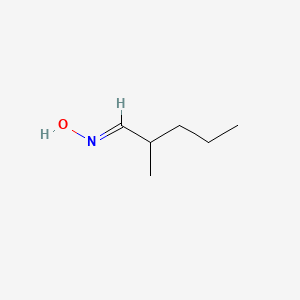
![2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100040.png)
